Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate
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Overview
Description
Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonate esters. It is characterized by the presence of a propanedioate group substituted with a 3-(4-methoxyphenoxy)propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(4-methoxyphenoxy)propyl bromide. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient mixing and heating systems, as well as continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenoxy group can play a role in binding to target molecules, while the ester groups may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate ester used in similar synthetic applications.
Diethyl 2-(3-methoxyphenoxy)malonate: A closely related compound with a similar structure but different substitution pattern.
Diethyl 2-(4-methoxyphenyl)malonate: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate is unique due to the presence of the 3-(4-methoxyphenoxy)propyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
IUPAC Name |
diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-4-21-16(18)15(17(19)22-5-2)7-6-12-23-14-10-8-13(20-3)9-11-14/h8-11,15H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZAGCIGBZHNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=C(C=C1)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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